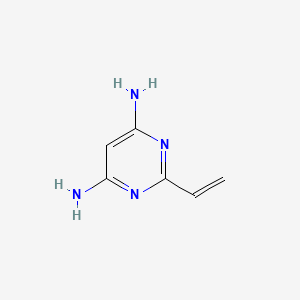

2-Vinylpyrimidine-4,6-diamine

Beschreibung

Eigenschaften

CAS-Nummer |

123549-60-0 |

|---|---|

Molekularformel |

C6H8N4 |

Molekulargewicht |

136.158 |

IUPAC-Name |

2-ethenylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C6H8N4/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2,(H4,7,8,9,10) |

InChI-Schlüssel |

NHHDBYGXPJPFEX-UHFFFAOYSA-N |

SMILES |

C=CC1=NC(=CC(=N1)N)N |

Synonyme |

4,6-Pyrimidinediamine, 2-ethenyl- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at the 2-Position

The 2-position of the pyrimidine ring is a key modification site that determines molecular interactions and functional outcomes:

Structural Insights :

- Methylthio groups (e.g., GS39783) introduce steric bulk and electron-withdrawing effects, enhancing receptor binding .

- Aryl substituents (e.g., 4-fluorophenyl in compound 15) improve target affinity through π-π interactions .

- Cyclopropyl groups may enhance metabolic stability by reducing oxidative degradation .

Key Contrasts :

- GS39783 and compound 15 target entirely different pathways (neurotransmission vs. mitochondrial respiration), highlighting the scaffold's versatility.

- Pyridazine-diamines (e.g., RS-0406) exhibit structural similarities but differ in core heterocycle, leading to distinct mechanisms (e.g., anti-aggregation vs. enzyme inhibition) .

Physicochemical Properties

Trends :

Vorbereitungsmethoden

Synthesis of Vinyl-Substituted 1,3-Dicarbonyl Compounds

Ethyl vinylcyanoacetate, a hypothetical precursor, could theoretically undergo cyclization with guanidine under basic conditions. The reaction mechanism parallels the synthesis of 2,6-diamino-4-hydroxypyrimidine from ethyl cyanoacetate and guanidine, as documented in Minoxidil synthesis. Substituting ethyl cyanoacetate with a vinyl analog would position the vinyl group at C2 during ring formation.

Reaction Conditions and Challenges

The condensation typically occurs in ethanol or methanol at 30–40°C, followed by reflux. However, the instability of vinyl-substituted cyanoacetates may necessitate inert atmospheres (e.g., nitrogen) and low temperatures to prevent polymerization. Post-reaction purification involves distillation, activated carbon treatment, and crystallization, yielding a crude product requiring further refinement.

This two-step approach involves synthesizing 2-chloropyrimidine-4,6-diamine followed by vinyl group introduction via nucleophilic substitution.

Synthesis of 2-Chloropyrimidine-4,6-diamine

Starting from 2-hydroxypyrimidine-4,6-diamine, chlorination with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine. The reaction proceeds in refluxing POCl₃ (110°C) for 4–6 hours, analogous to the preparation of 6-chloro-2,4-diaminopyrimidine. The product is isolated by precipitation in water and recrystallized from ethanol, achieving yields of 70–80%.

Vinylation via Grignard Reagent

2-Chloropyrimidine-4,6-diamine reacts with vinyl magnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature. The reaction requires careful moisture exclusion and proceeds via nucleophilic aromatic substitution. Post-reaction workup involves quenching with ammonium chloride, extraction with ethyl acetate, and column chromatography to isolate the product. Yields are moderate (50–60%) due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Modern cross-coupling techniques offer regioselective vinylation at position 2. This method leverages halogenated precursors and transition-metal catalysts.

Synthesis of 2-Bromopyrimidine-4,6-diamine

Bromination of 2-aminopyrimidine-4,6-diamine with phosphorus tribromide (PBr₃) in dichloromethane at 0°C yields the 2-bromo derivative. The product is purified via silica gel chromatography, with yields of 65–75%.

Suzuki-Miyaura Coupling

2-Bromopyrimidine-4,6-diamine undergoes coupling with vinylboronic acid using palladium(II) acetate and triphenylphosphine in a mixture of dioxane and aqueous sodium carbonate (2:1 v/v). The reaction proceeds at 80°C for 12 hours under nitrogen, followed by extraction and chromatography. This method achieves higher yields (70–80%) and superior regioselectivity compared to Grignard substitution.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Ethyl vinylcyanoacetate | 40–50 | Direct ring formation | Precursor instability |

| Halogen Substitution | 2-Chloropyrimidine-4,6-diamine | 50–60 | Scalable | Low regioselectivity |

| Suzuki Coupling | 2-Bromopyrimidine-4,6-diamine | 70–80 | High yield and selectivity | Costly catalysts |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Ethanol and THF are preferred for their ability to dissolve both polar and non-polar intermediates. Elevated temperatures (reflux conditions) accelerate substitution and coupling reactions but risk byproduct formation.

Q & A

Q. What are the recommended synthetic pathways for 2-Vinylpyrimidine-4,6-diamine and its derivatives?

The synthesis of pyrimidine-4,6-diamine derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example:

- Step 1: Cyclocondensation of amidines with α,β-unsaturated carbonyl compounds to form the pyrimidine core.

- Step 2: Vinyl group introduction via Heck coupling or alkylation reactions, ensuring regioselectivity at the 2-position.

- Step 3: Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry .

Note: Substituent positioning (e.g., cyclopropyl or methyl groups) significantly impacts reaction efficiency, as seen in analogous compounds .

Q. How can researchers characterize the purity and stability of 2-Vinylpyrimidine-4,6-diamine?

- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Compare retention times against known standards.

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition products via LC-MS .

- Thermal Properties: Differential scanning calorimetry (DSC) determines melting points and phase transitions, critical for storage conditions .

Q. What spectroscopic techniques are optimal for structural elucidation?

- 1H/13C NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.0–5.5 ppm). Coupling patterns confirm substituent positions (e.g., vinyl protons at δ 5.0–6.5 ppm with J = 10–16 Hz) .

- FT-IR: Identify amine N-H stretches (~3300 cm⁻¹) and C=C vinyl stretches (~1600 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm error) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., vinyl vs. cyclopropyl groups) influence biological activity?

- Case Study: In pyrimidine-4,6-diamine analogs, cyclopropyl groups enhance steric hindrance, reducing binding to off-target proteins, while vinyl groups improve electrophilicity for covalent interactions .

- Methodology: Perform comparative molecular docking and MD simulations using software like AutoDock Vina. Validate with in vitro assays (e.g., kinase inhibition IC₅₀ measurements) .

- Data Contradictions: Some studies report cyclopropyl derivatives as superior kinase inhibitors, while others highlight vinyl-substituted compounds for apoptosis induction. Context-dependent target specificity may explain discrepancies .

Q. What strategies resolve conflicting data on mechanism of action (e.g., kinase inhibition vs. apoptosis induction)?

- Hypothesis Testing: Use siRNA knockdowns or CRISPR-edited cell lines to silence suspected targets (e.g., PAR1 or EGFR). Measure downstream effects (e.g., caspase-3 activation for apoptosis) .

- Pathway Profiling: Combine phosphoproteomics (LC-MS/MS) and transcriptomics (RNA-seq) to map signaling perturbations. Overlay results with kinome-wide inhibition profiles .

- Controlled Variables: Ensure consistent cell lines, assay conditions (e.g., serum concentration), and compound purity across studies .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

- Key Substituents:

- N4/N6 Positions: Dimethyl groups (e.g., 4,6-N,N-dimethyl) enhance solubility but may reduce target affinity.

- 2-Position: Vinyl groups improve membrane permeability but increase reactivity risks (e.g., Michael addition) .

- Methodology:

Q. What analytical methods detect and quantify degradation products during long-term storage?

- Forced Degradation: Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic (UV light) stress.

- Detection: UPLC-QTOF-MS identifies degradation products via accurate mass and isotopic patterns.

- Quantification: Develop a validated stability-indicating HPLC method with ≤5% RSD precision .

Methodological Best Practices

- Experimental Design: Use factorial DOE (design of experiments) to optimize reaction conditions (e.g., temperature, catalyst loading) and minimize byproducts .

- Data Validation: Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignments .

- Ethical Compliance: Adhere to institutional guidelines for handling reactive intermediates and cytotoxic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.